2'-Bis22ATP

描述

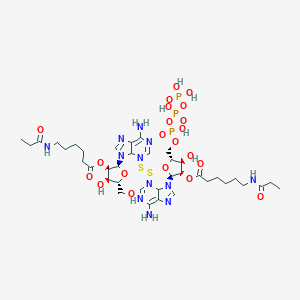

2'-Bis22ATP, formally named 3,3'-dithiobis[3'(2')-O-[6-(propionylamino)hexanoyl]adenosine 5'-triphosphate], is a divalent ATP analog engineered for cross-linking studies in structural biology. Its synthesis involves esterification of the 3'(2')-hydroxyl groups of two ATP molecules with a linear dicarboxylic acid linker, creating a 22-atom spacer (maximum length ~2.8 nm) between the ribose moieties . This design enables bis22ATP to act as a molecular bridge, facilitating the formation of stable vanadate-bis22ADP complexes at myosin active sites. Such complexes irreversibly inactivate enzymes like myosin subfragment 1 (SF1) and heavy meromyosin (HMM), making bis22ATP a critical tool for probing myosin head arrangements and active site localization .

Key structural features include:

- Dimeric ATP configuration: Two ATP molecules linked via a flexible, disulfide-containing spacer.

- Functional groups: The 3'(2')-hydroxyl esterification preserves ATP’s triphosphate backbone while enabling cross-linking.

- Applications: Used in muscle filament stabilization studies (e.g., Limulus myosin) and enzyme inactivation assays .

属性

CAS 编号 |

104693-48-3 |

|---|---|

分子式 |

C38H61N12O21P3S2 |

分子量 |

1179 g/mol |

IUPAC 名称 |

[(2S,3R,4R,5R)-2-[6-amino-3-[[6-amino-9-[(2S,3R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-3-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate |

InChI |

InChI=1S/C38H61N12O21P3S2/c1-3-23(52)41-13-9-5-7-11-25(54)68-31-29(56)21(15-51)66-37(31)47-17-43-27-33(39)45-19-49(35(27)47)75-76-50-20-46-34(40)28-36(50)48(18-44-28)38-32(69-26(55)12-8-6-10-14-42-24(53)4-2)30(57)22(67-38)16-65-73(61,62)71-74(63,64)70-72(58,59)60/h17-22,29-32,35-38,51,56-57H,3-16,39-40H2,1-2H3,(H,41,52)(H,42,53)(H,61,62)(H,63,64)(H2,58,59,60)/t21-,22-,29-,30-,31-,32-,35?,36?,37+,38+/m1/s1 |

InChI 键 |

LYPCLHKTUAEYOT-AHPLQVIFSA-N |

SMILES |

CCC(=O)NCCCCCC(=O)OC1C(C(OC1N2C=NC3=C(N=CN(C32)SSN4C=NC(=C5C4N(C=N5)C6C(C(C(O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)OC(=O)CCCCCNC(=O)CC)N)N)CO)O |

手性 SMILES |

CCC(=O)NCCCCCC(=O)O[C@@H]1[C@@H]([C@H](O[C@@H]1N2C=NC3=C(N=CN(C32)SSN4C=NC(=C5C4N(C=N5)[C@@H]6[C@@H]([C@@H]([C@H](O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)OC(=O)CCCCCNC(=O)CC)N)N)CO)O |

规范 SMILES |

CCC(=O)NCCCCCC(=O)OC1C(C(OC1N2C=NC3=C(N=CN(C32)SSN4C=NC(=C5C4N(C=N5)C6C(C(C(O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)OC(=O)CCCCCNC(=O)CC)N)N)CO)O |

同义词 |

2'-bis22ATP 3,3'-dithiobis(2'-O-6-(propionylamino)hexanoyl)adenosine 5'-triphosphate |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Specific synthetic routes would depend on the availability of starting materials and desired yield.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as chromatography.

化学反应分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of disulfide bonds to thiol groups.

Substitution: Replacement of amino groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., dithiothreitol), and nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes.

科学研究应用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biochemical pathways.

Medicine: As a potential therapeutic agent for treating diseases.

Industry: As a component in the development of new materials.

作用机制

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and affecting cellular processes.

相似化合物的比较

Comparative Analysis with Similar ATP Derivatives

2'-Bis22ATP

- Synthesis : Produced by esterifying ATP’s 3'(2')-hydroxyls with 3,3'-dithiobis[N-(5-carboxypentyl)-propionamide], followed by purification via sucrose gradient centrifugation or gel filtration .

- Key feature : Dimeric structure with a long, flexible spacer ideal for cross-linking spatially separated active sites.

2-Thio ATP Derivatives

- Synthesis: 2-Thioadenosine is alkylated at the 2-position with primary/secondary alkyl halides, followed by phosphorylation to generate 5'-triphosphates .

- Key feature : Sulfur substitution at the 2-position alters electronic properties and steric bulk, impacting substrate-enzyme interactions (e.g., metabolic stability and kinase selectivity) .

NADP Derivatives (3'-NADP, 3'-NAADP)

- Synthesis: Not detailed in provided evidence, but analytical data (chromatography, NMR, MS) highlight structural variations in phosphate and adenine moieties .

- Key feature : Role as redox coenzymes, distinct from ATP’s energy-transfer function.

Functional and Analytical Comparisons

Enzyme Interaction and Stability

- 2'-Bis22ATP : Forms irreversible vanadate-bis22ADP complexes, inactivating SF1/HMM. Cross-linking stabilizes myosin filaments under high-salt conditions, though structural outcomes may vary between experimental and native states .

- 2-Thio ATP: Metabolic stability tests suggest altered enzyme recognition due to sulfur’s electronegativity and size.

- NADP Derivatives : Stability inferred from chromatographic retention times and MS fragmentation patterns, with 3'-NAADP showing distinct in vivo/in vitro profiles .

Analytical Techniques

- Chromatography: ATP, NADP, and derivatives are resolved via absorption/conductivity metrics, with bis22ATP requiring specialized separation techniques (e.g., sucrose gradients) due to dimer-monomer Stokes radius similarities .

- Mass Spectrometry (MS) : Bis22ATP’s cleavage to bis22ADP is detectable via MS, while 2-thio ATP and NADP derivatives exhibit unique fragmentation patterns (e.g., sulfur-specific peaks for 2-thio ATP) .

- NMR : Bis22ATP’s spacer flexibility complicates structural resolution, whereas 2-thio ATP’s sulfur substitution creates distinct chemical shifts (e.g., δ ~120–150 ppm for adenine protons) .

Table 2: Functional and Analytical Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。